molecular formula C20H22ClNO2S B12761604 (E)-11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-9-carboxylic acid HCl CAS No. 138970-96-4

(E)-11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-9-carboxylic acid HCl

Cat. No.: B12761604
CAS No.: 138970-96-4
M. Wt: 375.9 g/mol
InChI Key: XTLCFYYQUYPLAW-OYXUYBEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-9-carboxylic acid HCl is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-9-carboxylic acid HCl involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the dibenzo(b,e)thiepine core, followed by the introduction of the dimethylaminopropylidene group. The final step involves the addition of the carboxylic acid group and the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, involving controlled reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-9-carboxylic acid HCl undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-9-carboxylic acid HCl has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential effects on cellular processes and as a tool for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic uses, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (E)-11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-9-carboxylic acid HCl involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-9-carboxylic acid HCl is unique due to its specific structural features and the presence of the dimethylaminopropylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

138970-96-4

Molecular Formula

C20H22ClNO2S

Molecular Weight

375.9 g/mol

IUPAC Name

(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzothiepine-9-carboxylic acid;hydrochloride

InChI

InChI=1S/C20H21NO2S.ClH/c1-21(2)11-5-7-16-17-6-3-4-8-19(17)24-13-15-10-9-14(20(22)23)12-18(15)16;/h3-4,6-10,12H,5,11,13H2,1-2H3,(H,22,23);1H/b16-7+;

InChI Key

XTLCFYYQUYPLAW-OYXUYBEVSA-N

Isomeric SMILES

CN(C)CC/C=C/1\C2=CC=CC=C2SCC3=C1C=C(C=C3)C(=O)O.Cl

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2SCC3=C1C=C(C=C3)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.